molecular formula C13H14O5 B15142312 Mono(4-oxopentyl)phthalate-d4

Mono(4-oxopentyl)phthalate-d4

Cat. No.: B15142312
M. Wt: 254.27 g/mol
InChI Key: PONNZCAISKYXCO-USSMZTJJSA-N
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Description

Mono(4-oxopentyl)phthalate-d4 (CAS: 1346599-47-0) is a deuterated derivative of mono(4-oxopentyl)phthalate, where four hydrogen atoms are replaced by deuterium. Its molecular formula is C₁₃H₁₀D₄O₅, with a molecular weight of 254.27 g/mol . This compound is primarily used as an internal standard or reference material in analytical chemistry, particularly for quantifying phthalate metabolites in biological and environmental samples via LC-MS/MS.

Properties

Molecular Formula

C13H14O5

Molecular Weight

254.27 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-oxopentoxycarbonyl)benzoic acid

InChI

InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D

InChI Key

PONNZCAISKYXCO-USSMZTJJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Mono(4-oxopentyl)phthalate-d4 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Mono(4-oxopentyl)phthalate-d4 involves its incorporation into biochemical pathways due to its structural similarity to naturally occurring compounds. The deuterium labeling allows for precise tracking and analysis using techniques like NMR spectroscopy. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or environmental analysis.

Comparison with Similar Compounds

Comparison with Similar Deuterated Phthalates

Structural and Chemical Properties

Deuterated phthalates share a common aromatic dicarboxylate backbone but differ in alkyl chain substituents and functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
Mono(4-oxopentyl)phthalate-d4 C₁₃H₁₀D₄O₅ 254.27 1346599-47-0 4-oxopentyl chain with ketone group
Monomethyl phthalate-d4 C₉H₈O₄ (C₈D₄H₄O₄)* 184.18 4376-18-5 Methyl ester substituent
Mono(4-carboxybutyl)phthalate-d4 C₁₃H₁₀D₄O₆ 270.27 1794737-39-5 Carboxybutyl chain with carboxylic acid
Monobutyl phthalate-d4 C₁₂H₁₄D₄O₄ 252.27 (calc.) N/A Butyl ester substituent
sec-Hexyl Alcohol Phthalate-d4 C₁₄H₁₄D₄O₄ 254.32 2714417-03-3 Branched hexyl chain

*Note: Discrepancy exists between the molecular formula listed (C₉H₈O₄) and the deuterated structure (C₈D₄H₄O₄) in and .

Physicochemical Properties

  • Boiling/Melting Points: this compound has a boiling point of 446.2±30.0°C and a vapor pressure of 0.0±1.1 mmHg at 25°C . Monomethyl phthalate-d4 has a melting point of 84–86°C . Data for other compounds (e.g., solubility, polarity) are largely unavailable.
  • Solubility: this compound’s solubility is unspecified but likely similar to non-deuterated phthalates (lipophilic, soluble in organic solvents). Monobutyl phthalate-d4 is insoluble in water but miscible with organic solvents .

Key Research Findings

Analytical Utility: Deuterated phthalates exhibit nearly identical chromatographic behavior to non-deuterated forms but are distinguishable via mass shifts, enabling precise quantification .

Metabolic Insights: this compound’s ketone group may influence its metabolic stability compared to hydroxylated analogs like MHPP .

Environmental Monitoring: Compounds like dinonyl phthalate-d4 () are used to assess phthalate contamination in water and soil due to their persistence .

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